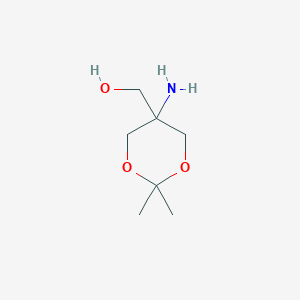

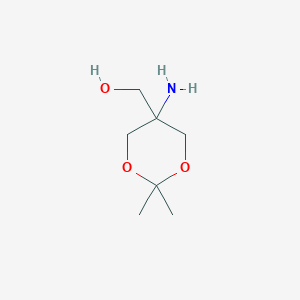

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKNPLIAARFREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306114 | |

| Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-32-8 | |

| Record name | 53104-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a versatile bifunctional organic compound featuring a dioxane ring with both an amino and a hydroxymethyl substituent. Its unique structural arrangement makes it a valuable building block in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a primary amine and a primary alcohol on a sterically defined scaffold allows for selective chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with desired biological activities. This guide provides an in-depth overview of the core physical properties of this compound, along with generalized experimental protocols for their determination.

Chemical Structure and Identity

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₁₅NO₃[1]

-

Molecular Weight: 161.2 g/mol [1]

-

SMILES: CC1(OCC(CO)(N)CO1)C[2]

-

InChI Key: FZKNPLIAARFREX-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis and drug design.

| Property | Value | Reference |

| Melting Point | 55-69 °C | [3] |

| Boiling Point | 241.5 °C at 760 mmHg (Predicted) | |

| Density | 1.063 g/cm³ (Predicted) | |

| Flash Point | 99.8 °C (Predicted) | |

| Vapor Pressure | 0.00617 mmHg at 25 °C (Predicted) | |

| Refractive Index | 1.449 (Predicted) | |

| pKa | 14.58 ± 0.10 (Predicted) | |

| LogP | -1.3 (Predicted) | [2] |

| Appearance | Solid | Inferred from melting point |

| Solubility | Hydrophilic character | [3] |

Experimental Protocols

While specific experimental data for the determination of all physical properties of this exact compound are not publicly detailed, the following are generalized, standard laboratory protocols for measuring key physical constants of organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature about 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate determination.[4]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.

Boiling Point Determination (Microscale Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small round-bottom flask or test tube

-

Condenser

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips

Procedure:

-

Setup: Approximately 5 mL of the liquid is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. A condenser is fitted vertically to the flask.

-

Heating: The flask is gently heated until the liquid begins to boil and a ring of condensing vapor is observed refluxing on the walls of the flask.

-

Measurement: The thermometer bulb is positioned in the vapor phase, just below the level of the condenser. The stable temperature reading on the thermometer is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of measurement.[5]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

-

Separatory funnel or vials

-

n-Octanol

-

Water (or a suitable buffer, e.g., PBS pH 7.4)

-

Analytical balance

-

Shaker

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Phase Preparation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for a period and then allowing the layers to separate.[6]

-

Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[6]

-

Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]

Visualizations

Role in Synthetic Chemistry

This compound serves as a foundational molecule in organic synthesis due to its distinct functional groups, which can be selectively targeted for further chemical transformations.

Caption: Role as a versatile synthetic building block.

Relationship Between Structure and Properties

The physical properties of this compound are directly influenced by its molecular structure, particularly the presence of polar functional groups.

Caption: Influence of functional groups on physical properties.

Generalized Workflow for Purity Assessment

A common workflow in a research setting involves the synthesis and subsequent purity verification of a compound, for which melting point determination is a fundamental step.

Caption: Workflow for synthesis and purity verification.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a valuable tool in synthetic chemistry. Its hydrophilic nature, coupled with the presence of two reactive functional groups, provides a versatile platform for the development of novel molecules in the pharmaceutical and agrochemical sectors. The data and protocols presented in this guide offer a foundational understanding for researchers and developers working with this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H15NO3 | CID 300060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 53104-32-8 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS Number: 53104-32-8)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number provided in the topic, 144133-55-1, did not yield specific results. The correct and widely referenced CAS number for (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is 53104-32-8 . This document pertains to the compound associated with the corrected CAS number.

Introduction

This compound is a versatile bifunctional organic compound featuring a protected diol in a dioxane ring system, a primary amine, and a primary alcohol. Its structure makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

This technical guide provides a summary of the available technical data on this compound, including its chemical and physical properties, a known synthesis protocol, and its potential applications.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₃ | [1][2] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol, AKOS 53 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 55-69 °C | [3] |

| Boiling Point | 241.5 °C at 760 mmHg | [1] |

| Density | 1.063 g/cm³ | [1] |

| Flash Point | 99.8 °C | [1] |

| pKa | 14.58 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis

This compound can be synthesized from readily available starting materials. A common laboratory-scale synthesis involves the acetalization of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane.

Experimental Protocol: Synthesis from Tris(hydroxymethyl)aminomethane

Objective: To synthesize this compound via the protection of two hydroxyl groups of tris(hydroxymethyl)aminomethane as a dimethyl acetal.

Materials:

-

Tris(hydroxymethyl)aminomethane

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Triethylamine

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve tris(hydroxymethyl)aminomethane in anhydrous DMF.

-

To this solution, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture at room temperature for approximately 22 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, quench the reaction by adding triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.

Logical Workflow for Synthesis:

Applications in Drug Development and Research

This compound is primarily utilized as a versatile building block in organic synthesis. Its bifunctional nature, with both an amino and a hydroxyl group, allows for selective derivatization and the introduction of this scaffold into larger, more complex molecules.

Potential applications include:

-

Pharmaceutical Synthesis: It serves as a starting material for the synthesis of novel pharmaceutical compounds. The dioxane moiety can act as a bioisostere for other functional groups, and the amino and hydroxyl groups provide handles for further chemical modifications to explore structure-activity relationships.

-

Agrochemical Synthesis: In the agrochemical industry, this compound can be used to create new pesticides and herbicides.

-

Medicinal Chemistry Research: The rigid 1,3-dioxane ring system can be used to control the conformation of molecules, which is crucial for optimizing interactions with biological targets. Researchers can utilize this building block to synthesize libraries of compounds for screening against various diseases.

Signaling Pathways and Quantitative Data

Despite its availability as a chemical building block, there is a notable lack of publicly available data regarding the direct biological activity of this compound itself. Consequently, there is no information on specific signaling pathways that this compound might modulate.

Furthermore, a comprehensive search of scientific literature and databases did not yield any quantitative biological data, such as IC₅₀ values, binding constants, or pharmacokinetic parameters for this compound or its immediate, simple derivatives. The existing literature primarily focuses on its role as a precursor in the synthesis of more complex molecules. The biological activities of these more complex derivatives would be specific to their unique structures and are not representative of the core compound itself.

Conclusion

This compound is a valuable and commercially available building block for chemical synthesis. Its well-defined structure and the presence of two reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and agrochemicals. While a reliable synthesis protocol for this compound is available, there is a significant gap in the scientific literature regarding its own biological activity, its involvement in signaling pathways, and quantitative data on its biological effects. Further research is needed to explore the full potential of this compound and its derivatives in various scientific and industrial applications.

References

Spectroscopic Profile of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on its chemical structure and established spectroscopic principles for analogous compounds, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of this and structurally related compounds in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₅NO₃

-

Molecular Weight: 161.20 g/mol [1]

-

CAS Number: 53104-32-8[2]

-

Physical State: Solid (predicted)

-

Melting Point: 55-69 °C[3]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | d | 2H | -CH₂- (axial, dioxane ring) |

| ~3.60 | d | 2H | -CH₂- (equatorial, dioxane ring) |

| ~3.45 | s | 2H | -CH₂OH |

| ~2.10 | br s | 3H | -NH₂ and -OH |

| 1.40 | s | 3H | -CH₃ (axial) |

| 1.35 | s | 3H | -CH₃ (equatorial) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~98.0 | C(CH₃)₂ |

| ~65.0 | -CH₂OH |

| ~64.0 | -CH₂- (dioxane ring) |

| ~55.0 | C-NH₂ |

| ~25.0 | -CH₃ |

| ~22.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 2980-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1590-1560 | Medium | N-H bending (scissoring) |

| 1470-1450 | Medium | C-H bending |

| 1150-1050 | Strong | C-O stretching (ether and alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 130 | [M - CH₂OH]⁺ |

| 102 | [M - C(CH₃)₂O]⁺ |

| 88 | [C₄H₁₀NO]⁺ |

| 58 | [C₃H₈N]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).

-

Vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

-

Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C-H, C-O).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and presence of active hydrogens in the amino and hydroxyl groups, derivatization is often required to improve the volatility and chromatographic behavior of the compound for GC-MS analysis.

Objective: To determine the molecular weight and fragmentation pattern of the derivatized compound.

Materials:

-

This compound sample

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Heating block or oven

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

-

Autosampler vials with inserts

Procedure:

-

Derivatization:

-

Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

-

Add a suitable solvent (e.g., 100 µL of anhydrous pyridine).

-

Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat it at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Allow the vial to cool to room temperature.

-

-

GC-MS Analysis:

-

Transfer the derivatized sample to an autosampler vial.

-

Set the GC-MS parameters. A typical temperature program might be:

-

Initial oven temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

Injector temperature: 250°C.

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Carrier gas (Helium) flow rate: 1 mL/min.

-

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

The mass spectrometer will be operated in electron ionization (EI) mode, typically at 70 eV, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.

-

Examine the mass spectrum of this peak to determine the molecular ion of the derivatized compound and its fragmentation pattern.

-

Correlate the observed fragments with the structure of the derivatized molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the parallel and convergent workflow for the spectroscopic analysis of a chemical compound, starting from the sample and leading to structural confirmation through various techniques.

References

Solubility Profile of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a versatile building block in pharmaceutical and agrochemical synthesis. Understanding its solubility is critical for its application in organic synthesis, formulation development, and medicinal chemistry.

Core Executive Summary

This compound, with the molecular formula C₇H₁₅NO₃, is a hydrophilic compound characterized by the presence of both amino and hydroxyl functional groups.[1] These groups contribute to its high polarity and capacity for hydrogen bonding, dictating its solubility behavior. The compound demonstrates pronounced selectivity for polar solvents.[1] It is highly soluble in water and completely miscible with polar protic solvents like methanol and ethanol.[1] Its hydrophilic nature is further confirmed by a low LogP value of 0.15940, indicating a strong preference for aqueous phases over organic ones.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, the following table summarizes its known qualitative solubility and provides representative, illustrative quantitative values based on its structural properties and general chemical principles. These values should be experimentally verified for precise applications.

| Solvent | Chemical Class | Polarity | Qualitative Solubility | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Protic | High | Highly Soluble[1] | > 50 |

| Methanol | Protic | High | Completely Miscible[1] | Miscible |

| Ethanol | Protic | High | Completely Miscible[1] | Miscible |

| Isopropanol | Protic | Medium | Soluble | ~20-30 |

| Acetone | Aprotic | Medium | Moderately Soluble | ~10-15 |

| Ethyl Acetate | Aprotic | Medium | Sparingly Soluble | ~1-5 |

| Dichloromethane | Aprotic | Low | Sparingly Soluble | < 1 |

| Toluene | Aprotic | Low | Insoluble | < 0.1 |

| Hexane | Aprotic | Low | Insoluble | < 0.01 |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in an organic solvent.

Protocol 1: Isothermal Gravimetric Method

This method is a standard procedure for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish

-

Oven

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporating dish.

-

Record the exact volume of the filtered solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight.

-

Calculate the solubility in g/100 mL or other desired units.

Protocol 2: High-Throughput Screening (HTS) Method

This method is suitable for rapidly assessing solubility in a large number of solvents.

Materials:

-

This compound stock solution in a highly soluble solvent (e.g., DMSO)

-

A panel of organic solvents in a 96-well plate format

-

Automated liquid handler

-

Plate reader capable of nephelometry or light scattering

Procedure:

-

Prepare a 96-well plate with a selection of organic solvents.

-

Use an automated liquid handler to dispense a small, precise volume of the stock solution of this compound into each well.

-

The plate is then agitated to mix the contents of the wells.

-

The solubility is assessed by measuring the turbidity or light scattering in each well using a plate reader. The point at which the compound precipitates and causes turbidity indicates its solubility limit.

-

Data is analyzed to rank the solubility of the compound in the different solvents.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of the target compound.

Relationship between Molecular Structure and Solubility

This diagram illustrates the key structural features of this compound and how they influence its interaction with polar solvents.

Caption: Structural basis for the high polarity and solubility of the compound.

References

In-Depth Technical Guide: Thermal Properties of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of the chemical compound (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on precise data presentation, detailed experimental methodologies, and clear visual representations of analytical workflows.

Physicochemical Properties

This compound, with the CAS number 53104-32-8, is a versatile building block in organic and medicinal chemistry.[1] Its molecular structure, featuring a dioxane ring with both an amino and a hydroxymethyl group, contributes to its specific physical and chemical characteristics.[2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 53104-32-8 | [1] |

| Molecular Formula | C₇H₁₅NO₃ | [1] |

| Molecular Weight | 161.2 g/mol | [1] |

| Melting Point | 55-69 °C | [2] |

| Boiling Point | 241.5 °C at 760 mmHg | [1] |

| Flash Point | 99.8 °C | [1] |

| Density | 1.063 g/cm³ | [1] |

Thermal Stability and Melting Point Analysis

The thermal stability and melting point are critical parameters for the handling, storage, and application of chemical compounds, particularly in pharmaceutical development where they can influence formulation and stability.

The reported melting point of this compound is in the range of 55-69 °C.[2] This range may suggest the presence of polymorphic forms or variations based on the method of synthesis and purification.[2] One source indicates a more specific melting point of 55 °C.[1]

Experimental Protocols

The following are detailed, generalized protocols for determining the melting point and thermal stability of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer (calibrated)

-

Sample of this compound (finely powdered and dry)[5]

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[5] If necessary, gently grind the crystals in a mortar.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down.[6] The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

Heating:

-

If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.[6]

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium is reached.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.[7]

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.[8]

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance[8]

-

Sample pans (e.g., aluminum or platinum)

-

Sample of this compound (typically 5-10 mg)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

-

Experimental Parameters:

-

Temperature Program: Set the desired temperature range (e.g., from ambient to 500 °C) and heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

-

-

Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.[10]

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans and lids (e.g., aluminum)[10]

-

Crimping press for sealing pans

-

Sample of this compound (typically 2-5 mg)

-

Reference pan (empty, sealed)[10]

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.[10]

-

Experimental Parameters:

-

Temperature Program: Define the temperature range to be scanned (e.g., from ambient to 100 °C to encompass the melting point) and the heating rate (e.g., 5-10 °C/min).

-

Atmosphere: Maintain an inert atmosphere by purging with nitrogen.

-

-

Data Acquisition: Place the sample and reference pans in the DSC cell and start the temperature program. The instrument will record the differential heat flow.

-

Data Analysis: The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.[10]

Visualized Workflows

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

Caption: Decision Logic for Melting Point Analysis.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 53104-32-8 [smolecule.com]

- 3. This compound | C7H15NO3 | CID 300060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. athabascau.ca [athabascau.ca]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. news-medical.net [news-medical.net]

An In-Depth Technical Guide to (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a versatile bifunctional molecule, serves as a valuable building block in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, and a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, it explores its current and potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While its direct involvement in specific, publicly disclosed drug development pathways remains limited, its structural motifs suggest significant potential for future applications in medicinal chemistry.

Introduction

This compound is a heterocyclic compound featuring a 1,3-dioxane ring system substituted with a gem-dimethyl group at the 2-position, and both an amino and a hydroxymethyl group at the 5-position. Its molecular formula is C7H15NO3.[1][2][3] The presence of a primary amine and a primary alcohol on a sterically defined scaffold makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The dioxane ring acts as a protected diol, which can be stable under various reaction conditions and potentially deprotected if needed. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors.

Discovery and History

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 53104-32-8 | [1][2][3] |

| Molecular Formula | C7H15NO3 | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | - |

| Melting Point | 55-69 °C | [4] |

| Boiling Point | 241.5 °C at 760 mmHg | [1] |

| Density | 1.063 g/cm³ | [1] |

| Flash Point | 99.8 °C | [1] |

| pKa | 14.58 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (d, J = 12.0 Hz, 2H), 3.60 (d, J = 12.0 Hz, 2H), 3.53 (s, 2H), 2.61 (s, 2H), 1.45 (s, 3H), 1.41 (s, 3H) | - |

| ¹³C NMR | Data not readily available in public sources. | - |

| Infrared (IR) | Data not readily available in public sources. | - |

| Mass Spectrometry (MS) | Data not readily available in public sources. | - |

Experimental Protocols

The most common and well-documented synthesis of this compound involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris) with 2,2-dimethoxypropane as an acetone source, catalyzed by an acid.

Synthesis from Tris(hydroxymethyl)aminomethane

This procedure details the acid-catalyzed acetalization of Tris with 2,2-dimethoxypropane.

Reaction Scheme:

Materials:

-

Tris(hydroxymethyl)aminomethane (2-amino-2-(hydroxymethyl)propane-1,3-diol)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Triethylamine

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve Tris(hydroxymethyl)aminomethane (e.g., 25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF) (e.g., 180 mL).

-

To this solution, add 2,2-dimethoxypropane (e.g., 21.5 mL, 175 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1.58 g, 7.93 mmol).

-

Stir the reaction mixture at room temperature for approximately 22 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Neutralize the acid catalyst by adding triethylamine until the solution is basic.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v) as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a colorless solid. A typical reported yield for this reaction is approximately 78%.

Applications in Synthesis

This compound is primarily utilized as a versatile building block in organic synthesis, with its bifunctional nature allowing for a wide range of chemical transformations.[1]

Pharmaceutical and Agrochemical Synthesis

The presence of both a primary amine and a primary hydroxyl group makes this compound a useful intermediate for the synthesis of pharmaceuticals and agrochemicals.[1] The amino group can be readily acylated, alkylated, or used in the formation of heterocycles. The hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution reactions. The rigid 1,3-dioxane scaffold can be used to control the spatial orientation of these functional groups, which is often crucial for biological activity. While specific examples of commercially available drugs derived from this intermediate are not prevalent in the public domain, it is a common motif in patent literature for the construction of novel chemical entities.

Organic Synthesis

In a broader context, this molecule serves as a chiral or achiral building block for the synthesis of complex organic molecules. The 1,3-dioxane ring can be considered a protected form of a 1,3-diol, which can be deprotected under acidic conditions if desired. This allows for selective reactions at the amino and hydroxyl groups while the diol is masked.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Potential Derivatization Pathways

The following diagram illustrates the potential for derivatization of the amino and hydroxyl functional groups of the title compound.

Caption: Potential derivatization pathways for the core molecule.

Conclusion

This compound is a readily accessible and synthetically versatile building block. Its straightforward synthesis from inexpensive starting materials, coupled with the presence of two distinct and reactive functional groups on a stable heterocyclic core, ensures its continued utility in organic and medicinal chemistry. While a clear, direct lineage to a marketed drug is not apparent from public data, its structural features are highly relevant to the construction of compound libraries for drug discovery. This technical guide serves as a foundational resource for researchers looking to employ this valuable intermediate in their synthetic campaigns. Further research into the biological activities of its derivatives could unveil novel therapeutic applications.

References

Unlocking Potential: A Technical Guide to the Research Applications of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol , a chiral amino alcohol derivative, stands as a versatile building block with significant untapped potential in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a protected diol and a primary amine on a quaternary center, offers a gateway to a diverse array of complex molecules. This guide provides an in-depth analysis of its chemical properties, potential research applications, and detailed hypothetical experimental protocols, positioning it as a valuable tool for innovation in drug discovery and materials science.

Core Chemical and Physical Properties

This compound, with the CAS number 53104-32-8, is a stable, crystalline solid at room temperature.[1] The presence of both an amino group and a hydroxymethyl group suggests the potential for hydrogen bonding, which can influence its interactions with biological macromolecules.[1] The dioxane ring serves as a protecting group for the 1,3-diol of the parent molecule, serinol, allowing for selective reactions at the amino and primary alcohol functionalities.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₃ | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| CAS Number | 53104-32-8 | [2] |

| Melting Point | 55-69 °C | [1] |

| Boiling Point | 241.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.063 g/cm³ (Predicted) | [2] |

| LogP | 0.15940 (Predicted) | [1] |

| pKa | 14.58 ± 0.10 (Predicted) | [2] |

Potential Research Applications

The unique structural features of this compound make it a promising candidate for several research and development areas.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The core structure of this compound is closely related to serinol (2-amino-1,3-propanediol), a precursor for various pharmaceuticals, including the antibiotic chloramphenicol and X-ray contrast agents.[3][4] Serinol derivatives, particularly sphingosines, are crucial second messengers in eukaryotes, involved in regulating cell growth, apoptosis, and stress responses.[3]

a) Sphingosine-1-Phosphate (S1P) Receptor Agonists:

Recent research has highlighted the importance of S1P1 receptor agonists in the treatment of autoimmune diseases like multiple sclerosis.[5] These agonists function by inducing S1P1 receptor internalization, leading to the sequestration of lymphocytes in lymph nodes.[5] Serinolamides, derived from serinol, have been investigated as S1P1 receptor agonists.[5] this compound provides a rigid, protected serinol backbone that can be strategically elaborated to synthesize novel S1P1 receptor modulators.

b) Chiral Ligands for Asymmetric Synthesis:

Chiral amino alcohols are a privileged class of ligands for asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[6][7] The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of novel chiral ligands for a variety of asymmetric transformations, such as the addition of organozinc reagents to aldehydes.[7]

Organic Synthesis: A Versatile Building Block

The presence of three distinct functional groups (primary amine, primary alcohol, and a protected diol) in this compound allows for a high degree of synthetic flexibility. This makes it a valuable intermediate for the construction of complex molecular architectures.[2] The acetonide protecting group for the 1,3-diol can be readily removed under acidic conditions, unmasking the diol for further functionalization.

Experimental Protocols (Hypothetical)

While specific experimental data for this compound is limited in publicly available literature, the following protocols are proposed based on established methodologies for similar serinol derivatives.

Protocol 1: Synthesis of a Novel N-Acylated Derivative

This protocol describes the N-acylation of this compound, a key step towards the synthesis of potential S1P1 receptor agonists.

Materials:

-

This compound

-

Acyl chloride (e.g., Lauroyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated derivative.

Protocol 2: Deprotection of the Acetonide Group

This protocol outlines the removal of the 2,2-dimethyl-1,3-dioxane protecting group to yield the free 2-amino-2-(hydroxymethyl)propane-1,3-diol derivative.

Materials:

-

N-Acylated-(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol derivative

-

4 M HCl in 1,4-dioxane

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve the N-acylated derivative (1.0 eq) in methanol in a round-bottom flask.

-

Add a solution of 4 M HCl in 1,4-dioxane (4.0 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure deprotected amino diol derivative.

Visualizing Potential: Signaling Pathways and Workflows

To further illustrate the potential research applications, the following diagrams, created using the DOT language, depict a hypothetical signaling pathway and a synthetic workflow.

Caption: Hypothetical S1P1 Receptor Signaling Pathway.

Caption: Workflow for Novel S1P1 Agonist Synthesis.

Conclusion

This compound represents a promising, yet under-explored, chemical entity. Its structural relationship to the biologically significant serinol, combined with its versatile synthetic handles, makes it an attractive starting point for the development of novel pharmaceuticals and chiral catalysts. The proposed applications and experimental frameworks in this guide are intended to stimulate further research into this valuable compound, paving the way for future discoveries in drug development and beyond. Further investigation into its reactivity and biological activity is highly encouraged to fully unlock its potential.

References

- 1. Buy this compound | 53104-32-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serinol: small molecule - big impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 7. benchchem.com [benchchem.com]

Predicted Biological Activity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the predicted biological activities of derivatives of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol. While direct experimental data on this specific scaffold is limited, analysis of structurally related 1,3-dioxane derivatives suggests a range of potential pharmacological activities. These include modulation of central nervous system (CNS) receptors, circumvention of multidrug resistance in cancer cells, and potential antimicrobial and anti-inflammatory effects. This document provides a comprehensive overview of these predicted activities, supported by quantitative data from analogous compounds, detailed experimental protocols for in vitro and in vivo validation, and visualizations of relevant biological pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical space.

Predicted Biological Activities

The unique structural features of this compound, specifically the presence of a primary amino group and a hydroxyl group on a rigid dioxane core, suggest potential interactions with various biological targets. Computational models have predicted potential antimicrobial and anti-inflammatory activities for the parent compound. Furthermore, extensive research on other substituted 1,3-dioxane derivatives has revealed a diverse pharmacological landscape, providing a strong basis for predicting the biological activities of novel derivatives.

Modulation of Central Nervous System Receptors

Derivatives of 1,3-dioxane have been identified as potent and selective ligands for several CNS receptors, suggesting that novel analogs of this compound could be developed as neuromodulatory agents.

Certain 2,4-disubstituted 1,3-dioxanes have demonstrated high affinity for sigma-1 (σ1) receptors, which are implicated in a variety of neurological conditions. These compounds have shown selectivity over sigma-2 (σ2) receptors and the phencyclidine (PCP) binding site of the NMDA receptor.

While selectivity for sigma receptors is often observed, some 1,3-dioxane derivatives have shown moderate affinity for the PCP binding site of the NMDA receptor. This suggests a potential for developing dual-activity ligands or selectively targeting NMDA receptor subtypes.

The 1,3-dioxane scaffold has been successfully utilized to develop potent and selective agonists for the 5-HT1A serotonin receptor. These compounds have exhibited anxiolytic, antidepressant, and antinociceptive properties in preclinical models.

Table 1: In Vitro Binding Affinities of Representative 1,3-Dioxane Derivatives for CNS Receptors

| Compound Class | Target | Radioligand | Ki (nM) | Reference |

| 2,4-disubstituted 1,3-dioxanes | σ1 Receptor | --INVALID-LINK---pentazocine | 6.0 - 164 | [1] |

| 2,4-disubstituted 1,3-dioxanes | NMDA Receptor (PCP site) | [3H]MK-801 | 524 - 731 | [1] |

| 2,2-diphenyl-1,3-dioxane derivatives | 5-HT1A Receptor | [3H]8-OH-DPAT | ~1.4 - 4.2 | [2][3] |

Overcoming Multidrug Resistance (MDR) in Cancer

Derivatives of 1,3-dioxane have been investigated as modulators of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance in cancer cells. These compounds have been shown to resensitize resistant cancer cells to chemotherapeutic agents.

Antimicrobial and Anti-inflammatory Activity

Computational predictions suggest that the core structure of this compound possesses inherent antimicrobial and anti-inflammatory properties. The presence of amino and hydroxyl groups provides opportunities for hydrogen bonding and interactions with microbial enzymes or inflammatory signaling proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the predicted biological activities of this compound derivatives.

In Vitro Cytotoxicity and Proliferation Assays

These assays are fundamental for determining the effect of novel compounds on cell viability and growth.

Protocol 2.1.1: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 nM to 100 µM) and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).[4]

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[5][6]

CNS Receptor Binding and Functional Assays

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the σ1 receptor.[1][2][3]

-

Membrane Preparation: Prepare membrane homogenates from guinea pig liver or cells expressing the σ1 receptor.[2][7]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (radioligand), and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki).

This assay detects ligand activity at the NMDA receptor-associated glycine site by measuring the displacement of a channel-blocking radioligand.[8][9]

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain.

-

Assay Setup: Combine membrane preparations with --INVALID-LINK--MK-801 and varying concentrations of the test compound in the presence of glutamate and glycine.

-

Incubation, Filtration, and Quantification: Follow steps similar to the sigma-1 receptor binding assay.

This assay measures the agonistic activity of a compound by quantifying the activation of G-proteins coupled to the 5-HT1A receptor.[10][11][12]

-

Membrane Preparation: Prepare membranes from rat hippocampus or cells expressing the 5-HT1A receptor.[12]

-

Assay Setup: In a 96-well plate, combine membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow for G-protein activation and binding of [35S]GTPγS.

-

Filtration and Quantification: Separate bound and free [35S]GTPγS by filtration and measure radioactivity.

-

Data Analysis: Determine the EC50 and maximal effect (Emax) of the test compound.

P-glycoprotein (P-gp) Transport Assay

This assay evaluates the ability of a compound to inhibit or act as a substrate for the P-gp efflux pump.[13][14][15][16][17]

-

Cell Culture: Culture P-gp-overexpressing cells (e.g., MDCK-MDR1) on permeable supports to form a polarized monolayer.[16]

-

Transport Study: Add a known fluorescent P-gp substrate (e.g., daunorubicin) to either the apical or basolateral side of the monolayer, with or without the test compound.[15]

-

Sampling: At various time points, collect samples from the opposite chamber.

-

Quantification: Measure the concentration of the fluorescent substrate in the samples using a fluorescence plate reader.

-

Data Analysis: Calculate the efflux ratio to determine if the test compound is a P-gp substrate or inhibitor.

Antimicrobial Activity Assays

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[18][19][20]

-

Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Incubation: Incubate the plate under conditions suitable for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assays

This in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of egg albumin, a hallmark of inflammation.[21]

-

Reaction Mixture: Prepare a mixture containing egg albumin solution, phosphate-buffered saline, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C followed by heating at 70°C.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

In Vivo Behavioral Assays

This test is used to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[22][23][24]

-

Apparatus: An elevated maze with two open and two closed arms.

-

Procedure: Place the animal in the center of the maze and allow it to explore for a set period.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This test is a common screening tool for potential antidepressant compounds.[24][25]

-

Apparatus: A cylinder filled with water.

-

Procedure: Place the animal in the water-filled cylinder from which it cannot escape.

-

Data Collection: Record the duration of immobility during the test session.

-

Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related 1,3-dioxane derivatives, these new compounds are predicted to exhibit a range of pharmacological effects, including modulation of CNS receptors, circumvention of multidrug resistance, and antimicrobial and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these predicted activities. Further synthesis and biological screening of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. P-gp Substrate Identification | Evotec [evotec.com]

- 17. bioivt.com [bioivt.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scielo.br [scielo.br]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. criver.com [criver.com]

- 23. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 24. Anxiolytic, antidepressant, and antistress activities of the aqueous extract of Cinnamomum tamala Nees and Eberm in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of the 1,3-Dioxane Ring in the Predicted Biological Activity of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a heterocyclic organic compound featuring a 1,3-dioxane core functionalized with both an amino and a hydroxymethyl group. While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry. This technical guide synthesizes the available information on this compound and extrapolates the likely contribution of its 1,3-dioxane ring to its predicted activity by examining structurally related compounds. This document will explore the physicochemical properties, potential therapeutic applications, and the critical role of the dioxane scaffold in receptor interaction and bioavailability. Furthermore, it outlines hypothetical experimental protocols for the biological characterization of this molecule.

Introduction to this compound

This compound is a unique molecule that combines a rigid dioxane ring system with two key functional groups: a primary amine and a primary alcohol.[1] This combination makes it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and agrochemicals.[2] Computational models have predicted that compounds with similar structures may exhibit antimicrobial and anti-inflammatory activities.[1] The presence of both an amino and a hydroxyl group suggests the potential for hydrogen bonding, which can significantly influence its interactions with biological macromolecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| CAS Number | 53104-32-8 | [3][4] |

| Molecular Formula | C₇H₁₅NO₃ | [1][3][4] |

| Molecular Weight | 161.20 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1(OCC(CO1)(CO)N)C | [3] |

| Predicted LogP | -1.3 | [3] |

| Melting Point | 55-69 °C | [1] |

The Role of the 1,3-Dioxane Ring: A Gateway to Biological Activity

While direct experimental evidence for the biological activity of this compound is limited, the 1,3-dioxane scaffold is a well-established pharmacophore in a variety of therapeutic agents. The dioxane ring serves several critical functions:

-

Structural Rigidity and Conformational Control: The chair-like conformation of the dioxane ring provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement. This is crucial for optimal binding to biological targets.

-

Hydrogen Bonding Capabilities: The two oxygen atoms within the dioxane ring are potential hydrogen bond acceptors. This can facilitate anchoring of the molecule within a receptor's binding pocket, thereby enhancing affinity and selectivity.

-

Modulation of Physicochemical Properties: The dioxane moiety can influence the solubility, lipophilicity, and metabolic stability of a molecule. The inclusion of this heterocyclic system can improve bioavailability compared to more lipophilic carbocyclic analogs.[1]

-

Bioisosteric Replacement: The dioxane ring can act as a bioisostere for other cyclic structures, such as tetrahydropyran or cyclohexane rings, potentially offering advantages in terms of synthesis, stability, or patentability.

Evidence from Structurally Related 1,3-Dioxane Derivatives

Numerous studies have demonstrated the importance of the 1,3-dioxane ring in the activity of various drug candidates:

-

Sigma (σ) Receptor Ligands: A series of 4-aminobutyl substituted 1,3-dioxanes have been shown to be potent ligands for the σ₁ receptor, which is implicated in neuropathic pain and cancer. The stereochemistry and substitution pattern on the dioxane ring are critical for high affinity and selectivity.

-

5-HT₁A Receptor Agonists: Certain (2,2-diphenyl-1,3-dioxan-5-yl)methyl derivatives have been identified as highly potent and selective full agonists of the 5-HT₁A receptor, exhibiting anxiolytic, antidepressant, and anti-nociceptive activity in vivo.[5]

-

PPARα Agonists: A class of 1,3-dioxane-2-carboxylic acid derivatives has been developed as subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are promising for the treatment of metabolic disorders in type 2 diabetes.[6]

-

Multidrug Resistance (MDR) Modulators: Novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and shown to be effective modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[7]

-

Microtubule-Binding Agents: In a study of analogs of the marine macrolide (–)-zampanolide, a dioxane ring was successfully used to replace the natural tetrahydropyran moiety without a loss of microtubule-binding affinity or antiproliferative activity.

These examples underscore the versatility of the 1,3-dioxane scaffold in drug design and suggest that this compound likely possesses unexplored biological activities.

Hypothetical Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following workflow is proposed as a starting point for investigation.

References

- 1. Buy this compound | 53104-32-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H15NO3 | CID 300060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a versatile building block in medicinal chemistry and organic synthesis.[1][2] The protocols outlined below offer two distinct and effective routes to the target compound, catering to different starting material availability and experimental setups. All quantitative data is summarized for clarity, and experimental procedures are described in detail.

Data Presentation

| Parameter | Route 1 | Route 2 |

| Starting Material | Tris(hydroxymethyl)aminomethane | (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol |

| Key Transformation | Acetalization | Nitro group reduction |

| Reagents | 2,2-Dimethoxypropane, p-TsOH·H₂O | Raney® Nickel, Hydrogen gas |

| Solvent | Anhydrous DMF | Methanol |

| Yield | 78% | High (expected) |

| Purity | High after chromatography | High after filtration and crystallization |

| Product Characterization | ||

| Molecular Formula | C₇H₁₅NO₃ | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol [3] | 161.20 g/mol [3] |

| Melting Point | 55 °C[2] | 55 °C[2] |

| Boiling Point | 241.5 °C at 760 mmHg[2] | 241.5 °C at 760 mmHg[2] |

| Spectroscopic Data | ||

| ¹H NMR | Data not available in search results | Data not available in search results |

| ¹³C NMR | Data not available in search results | Data not available in search results |

| IR | Data available but not retrieved[3] | Data available but not retrieved[3] |

| Mass Spec (GC-MS) | Data available but not retrieved[3] | Data available but not retrieved[3] |

Experimental Protocols